

Thermal analysis (TGA, DSC) of 3-(2-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Carboxyethyl)benzoic acid

Cat. No.: B2911907

[Get Quote](#)

An In-Depth Technical Guide to the Thermal Analysis of **3-(2-Carboxyethyl)benzoic Acid**

Abstract

This technical guide provides a comprehensive examination of the thermal properties of **3-(2-Carboxyethyl)benzoic acid** (CEBA), a dicarboxylic acid pertinent to pharmaceutical and materials science research. Through the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), this document elucidates the compound's thermal stability, decomposition profile, and phase transition behavior. As a self-validating system, this guide details not only the experimental protocols but also the underlying scientific principles and data interpretation strategies. This work is intended for researchers, scientists, and drug development professionals seeking to characterize the physicochemical properties of complex organic molecules.

Introduction: The Significance of 3-(2-Carboxyethyl)benzoic acid

3-(2-Carboxyethyl)benzoic acid, with the molecular formula $C_{10}H_{10}O_4$, is an aromatic dicarboxylic acid featuring both an aliphatic and an aromatic carboxyl group^[1]. This unique structure makes it a valuable building block in the synthesis of various organic compounds, including drug intermediates and cosmetic ingredients^[2]. The thermal behavior of such molecules is a critical parameter in drug development and materials science. It dictates

manufacturing process parameters (e.g., drying, melt processing), storage conditions, and ultimately, the stability and performance of the final product.

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing these properties[3][4]. TGA provides quantitative information on mass changes as a function of temperature, revealing the thermal stability and decomposition kinetics of a material[5][6]. DSC measures the heat flow associated with thermal transitions, allowing for the precise determination of melting points, crystallization events, and other phase changes[7][8]. This guide provides a detailed framework for applying these techniques to **3-(2-Carboxyethyl)benzoic acid**.

Physicochemical Properties of 3-(2-Carboxyethyl)benzoic acid

A foundational understanding of the molecule's properties is essential before undertaking thermal analysis.

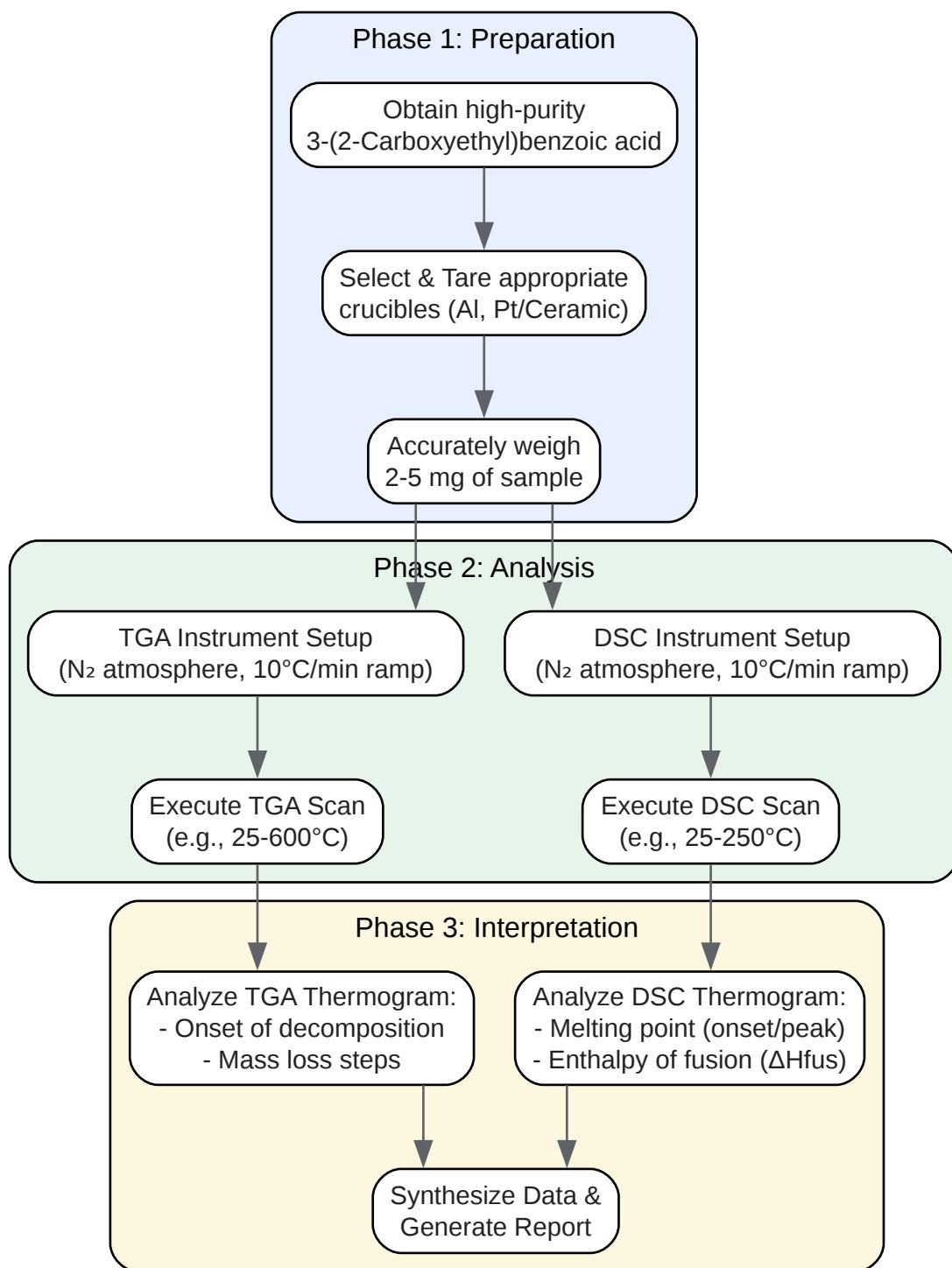
Property	Value	Source
IUPAC Name	3-(2-carboxyethyl)benzoic acid	PubChem[1]
Molecular Formula	C ₁₀ H ₁₀ O ₄	PubChem[1]
Molecular Weight	194.18 g/mol	PubChem[1]
CAS Number	161265-32-3	ChemicalBook[9]
Reported Melting Point	177 °C	BIOSYNCE[2], ChemicalBook[9]
Boiling Point (Predicted)	415.3 ± 28.0 °C at 760 mmHg	BIOSYNCE[2]
Density (Predicted)	1.3 ± 0.1 g/cm ³	BIOSYNCE[2]

Note: Predicted values are computational estimates and should be confirmed experimentally.

Core Principles of Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample over time as the temperature changes[3]. This technique is fundamental for determining a material's thermal stability and composition[5]. The output, a thermogram, plots mass percentage against temperature. A loss in mass signifies a decomposition or volatilization event[10]. The derivative of this curve (DTG) highlights the temperature at which the rate of mass loss is maximal. The entire process is governed by standards such as ASTM E1131, which outlines methods for compositional analysis[10][11][12].


Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program[7][13]. When the sample undergoes a thermal event (e.g., melting, crystallization, or a glass transition), it requires more or less heat than the reference to maintain the same temperature[7]. This difference is detected and plotted as a thermogram.

- Endothermic Events: Processes that absorb heat, such as melting or evaporation, appear as peaks in the heat flow curve.
- Exothermic Events: Processes that release heat, such as crystallization or oxidation, appear as valleys. Instrument calibration is critical for data accuracy and is typically performed according to standards like ASTM E967[14].

Experimental Workflow and Protocols

The following diagram and protocols outline a robust methodology for the thermal characterization of **3-(2-Carboxyethyl)benzoic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for TGA and DSC analysis.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of **3-(2-Carboxyethyl)benzoic acid**. This protocol is designed in accordance with ASTM E1131 guidelines[11][15].

- Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is stable.
- Sample Preparation:
 - Place an empty platinum or ceramic TGA pan on the microbalance and tare it.
 - Accurately weigh 2-5 mg of **3-(2-Carboxyethyl)benzoic acid** into the pan. Record the exact mass.
- Experimental Parameters:
 - Purge Gas: High-purity Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
 - Temperature Program:
 - Equilibrate at 30°C.
 - Ramp from 30°C to 600°C at a heating rate of 10°C/min.
- Data Acquisition: Initiate the run and record the mass, time, and temperature data until the experiment is complete.
- Data Analysis: Plot the percentage mass loss versus temperature. Calculate the first derivative (DTG) to identify the temperatures of maximum decomposition rates.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of **3-(2-Carboxyethyl)benzoic acid**.

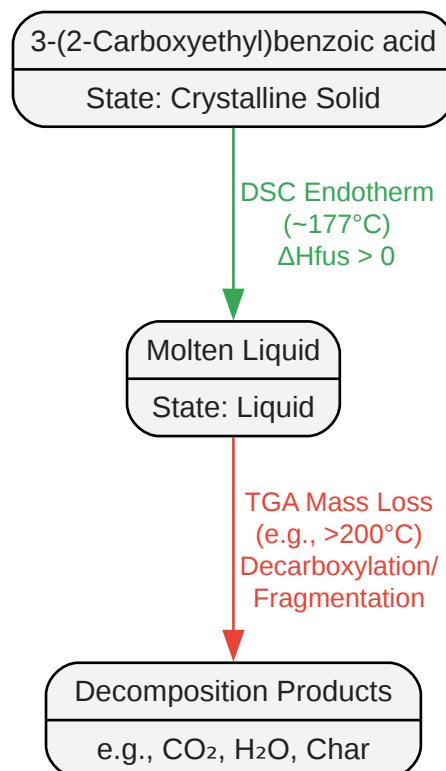
- Instrument Preparation: Ensure the DSC cell is clean and the temperature and enthalpy are calibrated using a certified standard (e.g., Indium) per ASTM E967[16].

- Sample Preparation:
 - Place an empty aluminum DSC pan and lid on a microbalance and tare.
 - Accurately weigh 2-5 mg of **3-(2-Carboxyethyl)benzoic acid** into the pan.
 - Hermetically seal the pan to prevent any loss of volatiles before decomposition.
 - Prepare an identical empty, sealed pan to be used as the reference.
- Experimental Parameters:
 - Purge Gas: High-purity Nitrogen at a flow rate of 20-50 mL/min.
 - Temperature Program:
 - Equilibrate at 25°C.
 - Ramp from 25°C to 250°C at a heating rate of 10°C/min.
- Data Acquisition: Place the sample and reference pans in the DSC cell and initiate the run. Record the heat flow versus temperature.
- Data Analysis:
 - Determine the extrapolated onset temperature and the peak temperature of the melting endotherm.
 - Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔH_{fus}).

Expected Results and Interpretation

The thermal behavior of dicarboxylic acids is complex and depends on the spacing between the carboxyl groups^[17]. For **3-(2-Carboxyethyl)benzoic acid**, the rigid phenyl ring and flexible ethyl spacer will lead to a distinct thermal profile.

DSC Analysis: Melting Behavior


The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. Based on literature values, this event is anticipated around 177°C[2][9]. The sharpness of the peak is indicative of the sample's purity. The extrapolated onset of this peak is typically reported as the melting point. The area under the peak provides the enthalpy of fusion (ΔH_{fus}), a measure of the energy required to break the crystal lattice.

TGA Analysis: Decomposition Profile

The TGA thermogram will likely show thermal stability up to a certain temperature, followed by one or more mass loss steps.

- **Initial Stability:** The compound is expected to be stable with no significant mass loss until well after its melting point.
- **Decomposition:** Aromatic carboxylic acids are generally thermally stable[18]. However, the aliphatic side chain is a likely point of initial decomposition. The thermal decomposition of dicarboxylic acids can involve decarboxylation (loss of CO₂) or dehydration (loss of H₂O)[17][19]. Given the structure, a multi-step decomposition is plausible. The first step may involve the loss of the carboxyl group from the ethyl side chain, followed by the decomposition of the aromatic portion at higher temperatures. The final residual mass at 600°C in a nitrogen atmosphere is expected to be minimal.

The following diagram illustrates the relationship between the observed thermal events and the molecular transformations.

[Click to download full resolution via product page](#)

Caption: Interpretation of thermal events for CEBA.

Conclusion

Thermogravimetric Analysis and Differential Scanning Calorimetry are powerful, complementary techniques for the comprehensive thermal characterization of **3-(2-Carboxyethyl)benzoic acid**. The methodologies and interpretative framework presented in this guide provide a robust system for obtaining critical data on the material's melting point, enthalpy of fusion, and thermal stability. These parameters are essential for informed decision-making in pharmaceutical formulation, chemical synthesis, and materials processing, ensuring product quality, safety, and efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(2-Carboxyethyl)benzoic acid | C10H10O4 | CID 11344556 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. mrclab.com [mrclab.com]
- 4. s4science.at [s4science.at]
- 5. infinitalab.com [infinitalab.com]
- 6. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. 3-(2-carboxyethyl)benzoic acid | 161265-32-3 [chemicalbook.com]
- 10. infinitalab.com [infinitalab.com]
- 11. kalite.com [kalite.com]
- 12. cmclaboratories.com [cmclaboratories.com]
- 13. worldoftest.com [worldoftest.com]
- 14. physicsnorm.com [physicsnorm.com]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. Action of Heat on Dicarboxylic Acids [maxbrainchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Thermal analysis (TGA, DSC) of 3-(2-Carboxyethyl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2911907#thermal-analysis-tga-dsc-of-3-2-carboxyethyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com